Bienvenue dans la boutique en ligne BenchChem!

4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

This 4-butoxy analog is the longest-chain alkoxy member of the 862809 combinatorial series, occupying a structurally orthogonal space to halogenated and sulfonamide N-(1,3,4-oxadiazol-2-yl)benzamides. With an uncharacterized mechanism of action, intermediate lipophilicity (XLogP3 ≈ 2.9), and a single H-bond donor, it is an essential probe for systematic SAR studies mapping alkoxy chain length against potency, cytotoxicity, and metabolic stability. The 2-pyridyl substituent enables intramolecular N–H···N hydrogen bonding that pre-organizes a pseudo-planar conformation, making this compound a high-value tool for 3D-QSAR modeling and target deconvolution campaigns against Gram-positive pathogens including MRSA and VRE. Secure this differentiation-critical building block to advance your antibacterial pipeline without risking irrelevant biological profiles from generic scaffold substitutions.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 862809-59-4
Cat. No. B2602135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS862809-59-4
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3
InChIInChI=1S/C18H18N4O3/c1-2-3-12-24-14-9-7-13(8-10-14)16(23)20-18-22-21-17(25-18)15-6-4-5-11-19-15/h4-11H,2-3,12H2,1H3,(H,20,22,23)
InChIKeyXHPJWPVMBYBWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-59-4): Compound Identity and Procurement Baseline


4-Butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in antibacterial drug discovery [1]. The compound features a 4-butoxy substituent on the benzamide ring, a 2-pyridyl group at the oxadiazole 5-position, and a molecular formula of C₁₈H₁₈N₄O₃. Its CAS registry number 862809-59-4 places it within a combinatorial series that includes ethoxy (862809-71-0), dipropylsulfamoyl (862809-60-7), and cyano (862809-63-0) analogs, indicating a structurally varied library [2]. Currently, the compound is supplied exclusively through specialized research chemical vendors; it is not listed in major authoritative databases such as PubChem, ChEMBL, or BindingDB as a discrete entry with curated bioactivity data [3].

Why In-Class Substitution of 4-Butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Is Not Advisable Without Comparative Data


The N-(1,3,4-oxadiazol-2-yl)benzamide chemotype has been explicitly characterized as a scaffold where subtle structural modifications lead to changes in the mechanism of action, target profile, and antibacterial potency [1]. Published studies demonstrate that halogenated analogs such as HSGN-220, -218, and -144 act as multitargeting antibiotics regulating menaquinone biosynthesis and membrane depolarization, whereas other halogenated variants like KKL-35 and MBX-4132 inhibit trans-translation, and sulfonamide-containing derivatives inhibit lipoteichoic acid (LTA) biosynthesis with MICs as low as 0.25 µg/mL [2][3]. The 4-butoxy substituent present on the target compound is structurally distinct from the halogen (Cl, F, OCF₃, SCF₃, SF₅) and sulfonamide groups that have been pharmacologically characterized. This divergence in the key pharmacophoric position means that neither the antimicrobial potency, the mechanism of action, nor the selectivity profile of the 4-butoxy analog can be inferred from published data on halogenated or sulfonamide counterparts. Generic substitution within this class without compound-specific comparative data risks selecting a molecule with an entirely different, and potentially irrelevant, biological profile.

Quantitative Differentiation Evidence for 4-Butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-59-4): Comparator-Based Analysis


Lipophilic Character Differentiation: Calculated LogP of 4-Butoxy Analog Versus Published Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides

The 4-butoxy substituent imparts a distinct lipophilicity profile relative to halogenated N-(1,3,4-oxadiazol-2-yl)benzamides. The calculated XLogP3 for 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (C₁₈H₁₈N₄O₃) is approximately 2.9 [1], whereas published halogenated analogs such as HSGN-220 (containing OCF₃) and HSGN-144 (containing SF₅) exhibit experimentally measured LogD₇.₄ values in the range of 3.5–4.5 based on the presence of highly lipophilic sulfur and fluorine substituents [2]. This ~0.6–1.6 log unit difference suggests that the 4-butoxy compound may exhibit improved aqueous solubility and distinct membrane partitioning behavior relative to the more lipophilic halogenated analogs, potentially affecting both pharmacokinetics and off-target binding.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile Differentiation: 4-Butoxy Analog Versus Sulfonamide-Containing N-(1,3,4-oxadiazol-2-yl)benzamides

The 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide contains one hydrogen bond donor (the amide NH) and six hydrogen bond acceptors (oxadiazole nitrogens, pyridine nitrogen, amide carbonyl, and ether oxygen) [1]. By contrast, the sulfonamide-containing N-(1,3,4-oxadiazol-2-yl)benzamides characterized in the Purdue dissertation possess an additional hydrogen bond donor from the sulfonamide NH group, resulting in a donor count of 2 and a higher polar surface area [2]. This difference in H-bond donor count can influence blood-brain barrier permeability prediction rules (e.g., Lipinski's Rule of 5 and CNS MPO scores), as well as target binding interactions that depend on specific hydrogen bond networks. The 4-butoxy compound, lacking the sulfonamide donor, may engage distinct hydrogen bond patterns at biological targets compared to the sulfonamide series, potentially altering selectivity profiles.

Hydrogen bonding Target engagement Permeability

Antibacterial Mechanism-of-Action Diversity Within the N-(1,3,4-oxadiazol-2-yl)benzamide Scaffold: Implications for 4-Butoxy Analog Selection

Published mechanism-of-action studies reveal that structurally distinct N-(1,3,4-oxadiazol-2-yl)benzamides engage different bacterial targets: HSGN-94 and sulfonamide analogs inhibit lipoteichoic acid (LTA) biosynthesis (S. aureus MIC = 0.25 µg/mL [1]); KKL-35 and MBX-4132 inhibit trans-translation via the ribosome rescue pathway [2]; HSGN-220, -218, and -144 act as multitargeting agents that depolarize bacterial membranes and dysregulate menaquinone biosynthesis, iron homeostasis, and siderophore production, with MICs ranging from 0.06 to 1 µg/mL against MRSA clinical isolates [2]. The 4-butoxy analog has not been profiled in any of these published mechanism-of-action studies, and its 4-butoxy substituent is chemically distinct from the halogen and sulfonamide groups that have been mechanistically characterized. This chemical divergence at the benzamide 4-position, which directly contacts biological targets in the published co-structure and SAR models, means the 4-butoxy analog represents an uncharacterized node in the scaffold's mechanistic landscape—potentially engaging a novel target or exhibiting a distinct polypharmacology profile that cannot be predicted from existing data.

Mechanism of action Antibacterial Target deconvolution

Structural Uniqueness Within the 862809 Combinatorial Series: 4-Butoxy Versus 4-Ethoxy, 4-Cyano, and 4-Dipropylsulfamoyl Analogs

The 862809 CAS series includes at least four confirmed analogs varying at the benzamide 4-position: 4-butoxy (862809-59-4, C₁₈H₁₈N₄O₃), 4-ethoxy (862809-71-0, C₁₆H₁₄N₄O₃), 4-cyano (862809-63-0), and 4-dipropylsulfamoyl (862809-60-7) [1]. Within this congeneric series, the 4-butoxy analog possesses the longest linear alkyl chain (4-carbon butoxy vs. 2-carbon ethoxy), which systematically increases molecular volume, lipophilicity, and conformational flexibility. Published SAR for related benzamide scaffolds indicates that alkoxy chain length at the 4-position can modulate antibacterial potency by over 10-fold (e.g., methoxy to butoxy progression in related chemotypes) [2]. However, no head-to-head comparison of the 4-butoxy and 4-ethoxy analogs has been published, meaning that the quantitative impact of the butoxy-to-ethoxy substitution on biological activity within this specific oxadiazole series remains uncharacterized.

Structure-activity relationships Alkoxy chain length Combinatorial library design

Recommended Application Scenarios for 4-Butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 862809-59-4) Based on Available Evidence


Focused Antibacterial Screening Library Design Targeting Gram-Positive Pathogens

Given the established activity of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold against MRSA, VISA, VRSA, and VRE at MICs of 0.06–2 µg/mL [1], the 4-butoxy analog should be incorporated into focused screening decks that systematically vary the benzamide 4-substituent. Its intermediate lipophilicity (XLogP3 ≈ 2.9) and single H-bond donor profile differentiate it from both the highly halogenated analogs (LogD₇.₄ 3.5–4.5) and the sulfonamide series (2 HBD). This property profile positions the compound for screening against intracellular Gram-positive pathogens (e.g., S. aureus small colony variants) where excessive lipophilicity may cause membrane sequestration, and for biofilm eradication assays where the uncharacterized mechanism of the 4-butoxy substitution pattern may yield novel anti-persistence activity [2].

Mechanism-of-Action Deconvolution and Target Identification Studies

The proven mechanism-of-action plasticity of the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold—spanning LTA biosynthesis inhibition, trans-translation blockade, menaquinone biosynthesis dysregulation, and membrane depolarization [1]—makes the 4-butoxy analog a high-value probe for target deconvolution. Because the 4-butoxy group is structurally orthogonal to the halogen and sulfonamide substituents that have been mechanistically characterized, treating this compound in parallel with known-mechanism analogs (e.g., HSGN-94 for LTA, KKL-35 for trans-translation) in global proteomics, transcriptomics, or thermal proteome profiling experiments could reveal whether the butoxy substitution redirects target engagement toward a novel bacterial vulnerability, potentially uncoupling antibacterial activity from known resistance mechanisms [3].

SAR Expansion for Alkoxy Chain Length Optimization in Lead Development

As the longest-chain alkoxy analog in the 862809 combinatorial series, 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide serves as the upper boundary for hydrophobic chain elongation in systematic SAR studies [1]. Procurement of the butoxy, ethoxy (862809-71-0), and the unsubstituted benzamide parent (if available) enables a three-point SAR analysis that can quantify the relationship between alkoxy chain length and (a) antimicrobial potency, (b) mammalian cytotoxicity, (c) metabolic stability, and (d) solubility. Such data are essential for establishing whether the butoxy chain length represents an optimal balance between target affinity and drug-like properties, or whether shorter alkoxy chains are preferred for further lead optimization [2].

Chemical Probe for Pyridyl-Oxadiazole Conformational Analysis in Target Binding

The pyridin-2-yl substituent at the oxadiazole 5-position introduces the potential for intramolecular N–H···N hydrogen bonding between the amide NH and the pyridine nitrogen, which can pre-organize the molecule into a pseudo-planar conformation favorable for target binding [1]. The 4-butoxy group, with its extended chain, provides a distinct steric and electronic environment relative to shorter or more polar 4-substituents, which may influence the equilibrium between folded and extended conformations. This makes the compound a valuable tool for computational chemists performing conformational sampling and pharmacophore modeling, particularly when building 3D-QSAR models that require diverse conformational inputs to accurately predict binding poses across the N-(1,3,4-oxadiazol-2-yl)benzamide series [2].

Quote Request

Request a Quote for 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.